Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzylamine with methyl 4-amino-1,2-thiazole-5-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-{[(4-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate
- Methyl 4-amino-3-{[(3-chlorophenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate
Uniqueness
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can enhance its solubility and potentially its interaction with biological targets .
Biological Activity
Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate (CAS Number: 1112383-89-7) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O4S with a molecular weight of 321.35 g/mol. Its structural features include a thiazole ring, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
CAS Number | 1112383-89-7 |
Molecular Formula | C₁₄H₁₅N₃O₄S |
Molecular Weight | 321.35 g/mol |
Research indicates that compounds similar to this compound exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from thiazole have demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
- Targeting Specific Pathways : The compound may act on specific molecular targets involved in tumor growth and metastasis. For example, some thiazole compounds have been reported to inhibit c-Met phosphorylation, a critical pathway in cancer progression .
Anticancer Activity
A detailed examination of the anticancer potential of this compound reveals promising findings:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant inhibitory activity against several human cancer cell lines. The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .
- Mechanistic Insights : The mechanism by which these compounds exert their effects includes the induction of apoptosis through caspase activation and the inhibition of key signaling pathways that promote cell survival .
Case Studies
Several studies have focused on the biological evaluation of thiazole derivatives:
- Study on Thiazole Derivatives : A recent study evaluated a series of thiazole derivatives for their anticancer activity and found that one derivative exhibited an IC50 value of 3.0 µM against the A549 cell line, showcasing its potential as an effective anticancer agent .
Summary of Key Findings
Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | A549 | 3.0 | Apoptosis induction via caspase activation |
Study 2 | MCF-7 | <10 | Inhibition of c-Met phosphorylation |
Properties
Molecular Formula |
C14H15N3O4S |
---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
methyl 4-amino-3-[(3-methoxyphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4S/c1-20-9-5-3-4-8(6-9)7-16-13(18)11-10(15)12(22-17-11)14(19)21-2/h3-6H,7,15H2,1-2H3,(H,16,18) |
InChI Key |
ZDTBRYHSGSHBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)OC |
Origin of Product |
United States |
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